15-Keto-prostaglandin E2-d4
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Overview
Description
15-keto Prostaglandin E2-d4: is a deuterated analog of 15-keto Prostaglandin E2, a metabolite of Prostaglandin E2. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the accurate quantification of Prostaglandin E2 metabolites in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-keto Prostaglandin E2-d4 typically involves the deuteration of 15-keto Prostaglandin E2. The process begins with the oxidation of Prostaglandin E2 using 15-hydroxyprostaglandin dehydrogenase to form 15-keto Prostaglandin E2. This is followed by the incorporation of deuterium atoms to produce 15-keto Prostaglandin E2-d4 .
Industrial Production Methods: Industrial production of 15-keto Prostaglandin E2-d4 involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the deuterated compound meets the required standards for use in scientific research .
Chemical Reactions Analysis
Types of Reactions: 15-keto Prostaglandin E2-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: Reduction reactions can convert it back to Prostaglandin E2.
Substitution: Deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions:
Oxidation: Catalysts such as 15-hydroxyprostaglandin dehydrogenase.
Reduction: Reducing agents like sodium borohydride.
Substitution: Acidic or basic conditions to facilitate the exchange of deuterium with hydrogen.
Major Products:
Oxidation: Further oxidized metabolites.
Reduction: Prostaglandin E2.
Substitution: Non-deuterated analogs.
Scientific Research Applications
15-keto Prostaglandin E2-d4 has several applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Prostaglandin E2 metabolites.
Biology: Helps in studying the metabolic pathways of Prostaglandin E2.
Medicine: Used in research related to inflammation and cancer, as Prostaglandin E2 plays a key role in these processes.
Industry: Employed in the development of pharmaceuticals targeting Prostaglandin E2 pathways.
Mechanism of Action
15-keto Prostaglandin E2-d4 exerts its effects by mimicking the behavior of 15-keto Prostaglandin E2. It activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and immune responses. This activation promotes the growth of certain pathogens like Cryptococcus neoformans during infection .
Comparison with Similar Compounds
Prostaglandin E2: The parent compound from which 15-keto Prostaglandin E2 is derived.
13,14-dihydro-15-keto Prostaglandin E2: Another metabolite of Prostaglandin E2 with similar biological activities.
Uniqueness: 15-keto Prostaglandin E2-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling provides higher accuracy and precision in quantifying Prostaglandin E2 metabolites compared to non-deuterated analogs .
Properties
Molecular Formula |
C20H30O5 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1/i5D2,8D2 |
InChI Key |
YRTJDWROBKPZNV-BXMNJGIBSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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